Ethyl 2-amino-6-(trifluoromethyl)isonicotinate

Description

Molecular Architecture and Functional Group Analysis

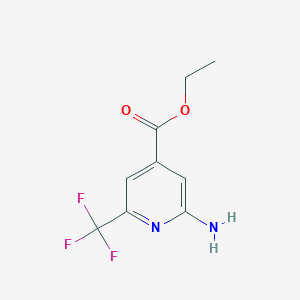

Ethyl 2-amino-6-(trifluoromethyl)isonicotinate is a heterocyclic compound with a pyridine backbone substituted at three distinct positions. Its molecular formula is $$ \text{C}{9}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{2} $$, corresponding to a molecular weight of 234.17 g/mol. The core structure consists of a six-membered aromatic pyridine ring, with functional groups contributing to its electronic and steric properties:

- An amino group (-NH$$_2$$) at the 2-position, which enhances nucleophilic reactivity.

- A trifluoromethyl group (-CF$$_3$$) at the 6-position, imparting strong electron-withdrawing effects.

- An ethyl ester (-COOCH$$2$$CH$$3$$) at the 4-position, influencing solubility and stability.

The spatial arrangement of these groups creates a planar aromatic system with localized electron density variations. The trifluoromethyl group induces significant polarization in the pyridine ring, while the ethyl ester contributes to intermolecular interactions such as hydrogen bonding via its carbonyl oxygen.

Table 1: Key molecular properties

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}{9}\text{H}{9}\text{F}{3}\text{N}{2}\text{O}_{2} $$ |

| Molecular weight | 234.17 g/mol |

| Functional groups | Amino, trifluoromethyl, ethyl ester |

| Aromatic system | Pyridine ring |

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, per IUPAC guidelines, is ethyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate . This nomenclature reflects:

- The parent structure: pyridine.

- Substituent positions: amino at C2, trifluoromethyl at C6, and ethyl carboxylate at C4.

- Prioritization of functional groups (carboxylate > amino > trifluoromethyl).

The Canonical SMILES representation, $$ \text{CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)N} $$, encodes connectivity and stereoelectronic features. The InChIKey (SYWBXHBOURLVKO-UHFFFAOYSA-N) provides a unique identifier for database referencing.

Table 2: Systematic identifiers

| Identifier | Value |

|---|---|

| IUPAC name | Ethyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate |

| SMILES | CCOC(=O)C1=CC(=NC(=C1)C(F)(F)F)N |

| InChI | InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-7(9(10,11)12)14-6(13)4-5/h3-4H,2H2,1H3 |

| CAS Registry Number | 890302-01-9 |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound remains limited, studies on analogous trifluoromethylpyridine derivatives reveal insights into its likely conformation. For example, trifluoromethyl-substituted pyridines exhibit planar aromatic rings with bond lengths of approximately 1.34 Å for C-N and 1.39 Å for C-C in the ring. The trifluoromethyl group typically adopts a perpendicular orientation relative to the pyridine plane to minimize steric hindrance.

In related structures, hydrogen bonding between amino groups and ester carbonyl oxygens stabilizes specific conformations. For instance, ethyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (a structural analog) forms intramolecular hydrogen bonds (O-H⋯N), resulting in a nearly coplanar arrangement of substituents.

Table 3: Inferred geometric parameters (from analogous compounds)

The ethyl ester group introduces rotational flexibility, with calculated barrier heights of ~3 kcal/mol for rotation around the C-O bond in similar esters. Computational studies suggest that the lowest-energy conformation places the ester’s carbonyl oxygen antiperiplanar to the pyridine nitrogen, optimizing resonance stabilization.

Properties

IUPAC Name |

ethyl 2-amino-6-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c1-2-16-8(15)5-3-6(9(10,11)12)14-7(13)4-5/h3-4H,2H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTRYTHXRWYCHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-amino-6-(trifluoromethyl)isonicotinate (CAS No. 890302-01-9) is a chemical compound derived from nicotinic acid, notable for its unique structural features which include an amino group at position 2 and a trifluoromethyl group at position 6. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which facilitates better membrane penetration and interaction with biological targets. The amino group can form hydrogen bonds with various biological molecules, influencing their functionality and modulating biochemical pathways.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Amino group at position 2, trifluoromethyl at 6 | Enhanced lipophilicity and biological activity |

| Ethyl 4-amino-2-(trifluoromethyl)nicotinate | Amino group at position 4 | Different reactivity due to the position of functional groups |

| Ethyl 2-(trifluoromethyl)nicotinate | Lacks amino group | Different biological activity profile |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various strains of bacteria and fungi. In studies, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Minimum Inhibitory Concentration (MIC) values for various strains have been reported between 6.25 to 12.5 µg/mL , indicating potent antimicrobial effects compared to standard antibiotics like amoxicillin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including those derived from Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). The mechanism appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

- Notably, compounds related to this class have shown IC50 values ranging from 10 to 30 µM in inhibiting cancer cell growth, suggesting a promising avenue for further drug development .

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Cell Membrane Interaction : The lipophilic nature due to the trifluoromethyl group allows the compound to penetrate cell membranes effectively.

- Enzymatic Modulation : It interacts with enzymes and receptors, influencing biochemical pathways critical for microbial survival and cancer cell proliferation.

- Hydrogen Bonding : The amino group facilitates hydrogen bonding with target biomolecules, enhancing specificity and potency.

Case Studies

- Antimicrobial Efficacy : A study conducted on various synthesized derivatives of isonicotinic acid derivatives showed that those containing trifluoromethyl groups exhibited superior antimicrobial activity compared to their non-trifluorinated counterparts .

- Anticancer Activity : Research involving the use of this compound on cancer cell lines demonstrated its ability to induce apoptosis through caspase activation pathways .

- Comparative Analysis : In comparative studies with other nicotinic acid derivatives, this compound consistently showed enhanced efficacy in both antimicrobial and anticancer assays, highlighting its potential as a lead compound for drug development .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Ethyl 2-amino-6-(trifluoromethyl)isonicotinate has shown promising antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition at concentrations below 50 µg/mL.

- Anticancer Potential : Preliminary research suggests that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it demonstrated an IC50 value of approximately 15 µM against human leukemia cells (CEM), indicating significant cytotoxicity compared to standard chemotherapeutic agents.

2. Biological Activity

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, affecting cellular functions.

- Receptor Binding : It can bind to various receptors, altering their signaling pathways and influencing physiological responses.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated effective inhibition at low concentrations, supporting its potential as a therapeutic agent in treating infections.

Cytotoxicity in Cancer Cells

In another investigation focusing on human leukemia cells (CEM), this compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM. These findings highlight its potential as an anticancer agent and warrant further exploration into its mechanisms of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 2-amino-6-(trifluoromethyl)isonicotinate with structurally related pyridine esters:

Research Findings and Trends

- Synthetic Routes: demonstrates that ethyl 2-amino-substituted pyridines can be synthesized via condensation reactions with reagents like ethyl cyanoacetate, suggesting adaptability for scaling the target compound .

- Stability : The trifluoromethyl group confers thermal and oxidative stability, as seen in analogs like Ethyl 2-fluoro-6-(trifluoromethyl)isonicotinate, which retains integrity under harsh conditions .

- Comparative Performance: In catalytic applications, amino-substituted pyridines outperform halogenated variants due to their hydrogen-bonding capacity, as observed in phosphazene synthesis () .

Preparation Methods

Synthesis via Condensation of Ethyl Acetoacetate and 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

A widely referenced method involves the initial condensation of ethyl acetoacetate with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one in the presence of sodium ethoxide in ethanol at low temperature (0 °C). This reaction yields an intermediate enol/keto tautomeric mixture (Intermediate IA) which is then cyclized and aminated to form the target compound.

| Step | Reagents & Conditions | Notes & Yield |

|---|---|---|

| 1 | Ethyl acetoacetate + 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, sodium ethoxide in ethanol, 0 °C, 2 h | TLC monitored; brown liquid intermediate obtained; purified by column chromatography |

| 2 | Intermediate + ammonium acetate in acetic acid, stirred at room temp for 0.5 h, then heated to 50 °C for 1.5 h | Product isolated by extraction and concentration; total yield of steps 1 and 2 ~77.4% |

This method is favored due to relatively mild conditions and moderate to good yields, but requires careful control to avoid enamine byproducts and incomplete conversions.

One-Pot Synthesis Using Ethyl 4-chloro-3-oxobutyrate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Another approach involves a one-pot reaction of ethyl 4-chloro-3-oxobutyrate with 4-ethoxy-1,1,1-trifluorobut-3-en-2-one in the presence of ammonium acetate and acetic acid. This method aims to streamline the synthesis but suffers from low yield, complex mixtures, and difficult purification due to enamine intermediates and side reactions.

- Low yield and impurity formation.

- Need for column chromatography for purification.

- Side reactions including enamine hydrolysis and polymerization.

Due to these drawbacks, this method is less favored for industrial applications.

Etherification and Ring Closure Using Ethylene Glycol Monomethyl Ether Sodium Salt

A more complex route involves etherification of ethyl 4-chloro-3-oxobutyrate with sodium salt of ethylene glycol monomethyl ether in tetrahydrofuran (THF) using sodium hydride, followed by amination and ring closure to yield an etherified intermediate of Ethyl 2-amino-6-(trifluoromethyl)isonicotinate.

- Sodium hydride is used as a strong base but poses safety risks and purification challenges due to polymerization.

- Anhydrous THF and controlled ammonia introduction are required.

- Overall yield is moderate (~36%), with significant side reactions and byproducts.

- Ring closure temperature is optimized between 0 °C and 80 °C, preferably 45–60 °C.

- Ammonium salts such as ammonium acetate are used in molar ratios of 1:1.2–1.5 relative to the intermediate.

This method is less preferred industrially due to harsh conditions and safety concerns.

Preparation Method Comparison Table

| Preparation Route | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation of ethyl acetoacetate + trifluorobutenone + ammonium acetate | Sodium ethoxide in ethanol, 0–50 °C, 3.5 h total | ~77.4 | Mild conditions, good yield | Requires chromatography purification |

| One-pot reaction of ethyl 4-chloro-3-oxobutyrate + trifluorobutenone + ammonium acetate | Acetic acid, ammonium acetate, elevated temp | Low | Streamlined process | Low yield, complex mixtures, purification difficult |

| Etherification with ethylene glycol monomethyl ether sodium salt + amination + ring closure | Sodium hydride/THF, ammonia gas, 0–80 °C | ~36 | Access to etherified intermediates | Harsh conditions, safety risks, low yield |

Detailed Research Findings and Notes

Tautomerism: The intermediate formed in the first step exists as a mixture of enol and keto tautomers, confirmed by NMR spectroscopy showing multiple carbonyl peaks and characteristic trifluoromethyl carbon signals.

Side Reactions: Enamine formation is a major side reaction, leading to incomplete conversion and impurities. Hydrolysis of enamines back to ketones by water generated during the reaction complicates the process.

Base Selection: Sodium ethoxide is preferred over sodium hydride for safer and more controllable reactions. Sodium hydride excess leads to polymerization and purification difficulties.

Ammonium Salts: Ammonium acetate is the preferred ammonium salt for amination and ring closure steps due to its moderate reactivity and ease of handling.

Purification: Column chromatography remains the main purification method to isolate the desired product from byproducts and unreacted intermediates.

Summary Table of Reaction Parameters and Outcomes

| Parameter | Route 1 (Condensation) | Route 2 (One-pot) | Route 3 (Etherification + Ring Closure) |

|---|---|---|---|

| Base | Sodium ethoxide | None (acidic medium) | Sodium hydride |

| Solvent | Ethanol | Acetic acid | Tetrahydrofuran (THF) |

| Temperature | 0 °C (step 1), 50 °C (step 2) | Room temp to elevated temp | 0–80 °C (ring closure) |

| Reaction Time | ~3.5 hours total | Several hours | Several hours |

| Yield (%) | ~77.4% (combined steps) | Low | ~36% |

| Main Side Products | Enamines | Enamines and polymeric impurities | Intermolecular macromolecules |

| Purification Method | Column chromatography | Column chromatography | Column chromatography |

| Industrial Suitability | Moderate | Poor | Limited due to safety and yield issues |

Q & A

Basic Research Questions

Q. How is Ethyl 2-amino-6-(trifluoromethyl)isonicotinate synthesized, and what analytical methods validate its purity?

- Methodological Answer : The compound is synthesized via radical trifluoromethylation using electron donor-acceptor (EDA) complexes. A typical protocol involves reacting ethyl isonicotinate N-oxide with trifluoroacetic anhydride (TFAA) under blue light (450 nm) to generate trifluoromethyl radicals. Key intermediates include ethyl N-(trifluoroacetoxy)pyridinium-4-carboxylate, which undergoes nucleophilic substitution. Yield optimization requires stoichiometric control (e.g., 10 mol% donor, 1 equiv CaCl₂) to minimize side products like trifluoroacetylated derivatives .

- Validation : Purity is confirmed via LCMS (e.g., m/z 366 [M+H]⁺) and HPLC (retention time ~1.26 minutes under SMD-TFA05 conditions). Structural elucidation uses X-ray crystallography or NMR to resolve regioisomeric ambiguities .

Q. What physicochemical properties influence its solubility and stability in reaction media?

- Methodological Answer : The electron-deficient pyridine ring and trifluoromethyl group enhance solubility in polar aprotic solvents (e.g., nitromethane, THF) but reduce stability in acidic conditions due to hydrolysis risks. Basic solvents like triethylamine (Et₃N) stabilize intermediates by neutralizing acidic byproducts. Evaporation rates (relevant to purification) correlate with the compound’s basicity (pKa ~3.3–3.4), which is lower than nicotinate analogs, affecting sublimation efficiency .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., trifluoroacetylation vs. trifluoromethylation) impact yield optimization?

- Methodological Answer : Excess TFAA or prolonged irradiation shifts the pathway toward trifluoroacetylation via nucleophilic trapping of the pyridinium intermediate. Kinetic studies (monitored via TLC or in situ IR) reveal that limiting TFAA to 4 equiv and using stepwise reagent addition suppress side reactions. Computational modeling of frontier molecular orbitals (FMOs) in the EDA complex can predict regioselectivity and guide stoichiometric adjustments .

Q. What strategies mitigate back electron transfer (BET) in photochemical trifluoromethylation?

- Methodological Answer : BET reduces efficiency by recombining radicals prematurely. Introducing CaCl₂ as a Lewis acid stabilizes the EDA complex, while donor-acceptor pairs (e.g., 2-methoxynaphthalene/ethyl isonicotinate N-oxide) lower the energy barrier for radical generation. Time-resolved spectroscopy (e.g., transient absorption) quantifies BET rates, enabling solvent optimization (e.g., nitromethane reduces BET by 30% vs. acetonitrile) .

Q. How can contradictory data on trifluoromethylation yields be resolved across studies?

- Methodological Answer : Discrepancies arise from variations in light intensity, solvent purity, or trace moisture. Rigorous standardization includes:

- Calibrating light sources (e.g., 450 nm laser diode intensity ≥50 mW/cm²).

- Pre-drying solvents (molecular sieves) and reagents (TFAA redistilled under argon).

- Statistical analysis (e.g., ANOVA) of triplicate runs to identify outliers. Cross-referencing with control reactions (e.g., Ru(bpy)₃Cl₂-catalyzed trifluoromethylation) validates mechanistic assumptions .

Data Analysis & Experimental Design

Q. What statistical methods ensure reproducibility in kinetic studies of its reactions?

- Methodological Answer : Non-linear regression of time-course data (e.g., pseudo-first-order kinetics) determines rate constants. Bootstrapping or Monte Carlo simulations assess confidence intervals for activation parameters (Δ‡H, Δ‡S). For small datasets, Welch’s t-test identifies significant deviations in yield distributions .

Q. How to design experiments probing the role of the amino group in directing electrophilic substitution?

- Methodological Answer : Isotopic labeling (¹⁵N at the amino position) combined with ¹H-¹⁵N HMBC NMR tracks electronic effects. Competitive reactions with/without amino protection (e.g., Boc-group) quantify directing strength. DFT calculations (e.g., NBO analysis) correlate charge density with observed regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.